Bis(2,4-dichlorophenyl)terephthalate
Description
Structurally, it consists of a terephthalate backbone (1,4-benzenedicarboxylate) esterified with 2,4-dichlorophenyl groups. Such compounds are typically synthesized via condensation reactions, such as Claisen-Schmidt or esterification methods, as seen in the preparation of bis-chalcone intermediates (e.g., int-I in ) . The presence of chlorine substituents on the aromatic rings likely enhances stability, reactivity, and bioactivity compared to non-halogenated analogs.
Properties
Molecular Formula |
C20H10Cl4O4 |
|---|---|
Molecular Weight |
456.1 g/mol |
IUPAC Name |
bis(2,4-dichlorophenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H10Cl4O4/c21-13-5-7-17(15(23)9-13)27-19(25)11-1-2-12(4-3-11)20(26)28-18-8-6-14(22)10-16(18)24/h1-10H |
InChI Key |
XLLTWJPZNWZUCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)Cl)C(=O)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Ester Derivatives
Bis(2-ethylhexyl) terephthalate (DEHTP)
- Molecular Formula : C24H38O4
- Physical State : Colorless viscous liquid .
- Melting/Boiling Points : 30–34°C (melting), 400°C (boiling) .
- Applications : Widely used as a phthalate-free plasticizer in polymers .
- Toxicity: Not classified as hazardous under EU regulations .
Bis(2,4-dichlorophenyl) oxalate
- Molecular Formula : C14H6Cl4O4
- Physical State : White to off-white solid .
- Applications : Used in chemiluminescent systems due to its oxidative reactivity .
- Toxicity : Classified as harmful (R21/22, R36/37/38) with acute oral and dermal toxicity .
Bis(2,4,6-trichlorophenyl) oxalate
Functional Group Variations
Bis(2,4-dichlorophenyl) chlorophosphate
- Molecular Formula : C12H6Cl5O3P
- Physical State : White solid .
- Applications : Intermediate in phosphorylating agents for organic synthesis .
- Toxicity : Irritant (Xi) and harmful (Xn) with risks of respiratory and skin irritation .
Terephthalamide Derivatives (e.g., N,N'-Bis(3-chloro-4-methylphenyl)terephthalamide)
- Molecular Formula : C22H18Cl2N2O2
Data Table: Comparative Properties
Key Research Findings
Chlorine Substituent Impact :
- Chlorinated aryl esters (e.g., 2,4-dichlorophenyl) exhibit higher thermal stability and resistance to hydrolysis compared to alkyl esters like DEHTP .
- Increased chlorine content correlates with enhanced toxicity, as seen in bis(2,4,6-trichlorophenyl) oxalate’s acute toxicity classification .
Functional Group Influence :
- Phosphate esters (e.g., chlorophosphate) are more reactive but pose higher risks of releasing toxic gases (e.g., HCl) during decomposition .
- Oxalate esters are prone to oxidative degradation, making them suitable for chemiluminescence but less stable in long-term applications .
Regulatory Status: DEHTP is preferred in industrial applications due to its non-hazardous classification under REACH , whereas chlorinated analogs face stricter handling protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
